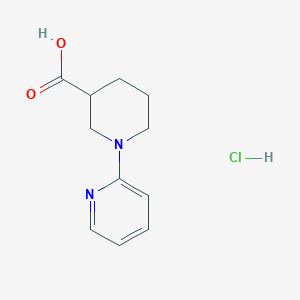

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPDQARJILJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Approach

This method leverages condensation between pyridine-2-carbaldehyde and piperidine-3-carboxylic acid derivatives, followed by reduction and salt formation.

Steps :

-

- The ethyl ester reacts with pyridine-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and catalytic acetic acid.

- Conditions: Stirred in methanol at 25°C for 12 hr.

- Mechanism :

- Imine formation between the aldehyde and amine.

- Selective reduction of the imine to a secondary amine.

Nucleophilic Substitution Strategy

This route employs a pre-functionalized piperidine scaffold for direct coupling with pyridine derivatives.

Steps :

Protection/Deprotection Methodology

This approach ensures chemoselectivity by temporarily masking reactive groups.

Steps :

Comparative Analysis of Methods

| Parameter | Reductive Amination | Nucleophilic Substitution | Protection/Deprotection |

|---|---|---|---|

| Overall Yield | 65–75% | 50–60% | 55–65% |

| Key Reagents | NaBH3CN, HCl | SOCl2, Grignard reagent | Boc2O, CuI |

| Scalability | High | Moderate | Moderate |

| Purity (HPLC) | ≥98% | ≥95% | ≥97% |

Critical Considerations

- Regioselectivity : Reductive amination avoids competing reactions at the piperidine ring’s secondary amine.

- Salt Stability : The hydrochloride form exhibits superior crystallinity and hygroscopicity compared to other salts.

- Impurity Control : Residual solvents (e.g., THF, DMF) must be minimized to <0.1% per ICH guidelines.

Optimized Large-Scale Protocol

For industrial production, the reductive amination route is preferred due to its efficiency:

- Batch Setup :

- Reactor charged with piperidine-3-carboxylic acid ethyl ester (1.0 eq), pyridine-2-carbaldehyde (1.2 eq), and NaBH3CN (1.5 eq) in methanol.

- Process Controls :

- Maintain pH 4–5 with acetic acid.

- Monitor reaction completion via TLC (Rf = 0.5 in EtOAc/hexane 1:1).

- Crystallization :

- Crude product recrystallized from ethanol/water (3:1) yields 70% pure hydrochloride salt.

Análisis De Reacciones Químicas

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

Industry: It is employed in the production of various chemical intermediates and fine chemicals

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural differences among analogs lie in the substituents attached to the piperidine nitrogen. Key examples include:

Notes:

- The pyrimidin-2-yl analog () shares similar electronic properties with the target compound but replaces the pyridine ring with a pyrimidine, reducing molecular weight slightly .

- The 4-isopropylbenzyl derivative () has a bulkier aromatic substituent, increasing molecular weight and hydrophobicity. A discrepancy exists in its reported molecular formula (C₁₆H₂₄ClNO₂ vs. C₁₇H₂₆ClNO₂ in ), highlighting the need for source verification .

- Tiagabine Hydrochloride (), an antiepileptic drug, demonstrates how extended substituents (e.g., thiophene groups) enhance biological activity .

Enzyme Inhibition

- 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride () inhibits butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and glutathione S-transferase (GST), suggesting that heteroaromatic substituents (e.g., furan, pyridine) enhance enzyme binding .

Pharmaceutical Relevance

- The 4-isopropylbenzyl derivative () serves as a catalyst or intermediate in drug synthesis, reflecting its utility in medicinal chemistry .

Actividad Biológica

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS No. 6484272) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H14N2O2·HCl

- Molecular Weight : 242.7 g/mol

- Structure : The compound consists of a piperidine ring with a pyridine substituent and a carboxylic acid group, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities.

- Neurological Effects : It may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Anticancer Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 15.4 |

| MCF7 (breast cancer) | 12.7 |

| A549 (lung cancer) | 18.3 |

The compound demonstrated a mechanism involving apoptosis induction, as evidenced by increased annexin V staining in treated cells.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of the compound against common pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine and piperidine precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid) can be used to control stereochemistry, followed by deprotection and HCl salt formation . Reaction efficiency is improved by optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (room temperature for coupling steps). Purification via recrystallization or reverse-phase HPLC (≥97% purity criteria) ensures high yields .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS): Validate molecular weight (e.g., exact mass 219.1259 for related piperidine-carboxylic acid derivatives) .

- High-Performance Liquid Chromatography (HPLC): Assess purity using C18 columns and UV detection (λ = 254 nm) .

Q. What are the critical storage conditions and handling precautions for this compound?

Methodological Answer:

- Storage: Keep in sealed containers under dry, inert conditions (e.g., argon) at -20°C to prevent hydrolysis or oxidation .

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure fume hood ventilation during weighing or dissolution .

Advanced Research Questions

Q. What enzymatic targets have been identified for structurally related piperidine-carboxylic acid derivatives, and how can inhibition assays be designed?

Methodological Answer: Related compounds inhibit cholinesterases (AChE/BChE) and glutathione S-transferase (GST) . For inhibition assays:

- Ellman’s Method: Measure AChE activity via thiocholine production (412 nm absorbance) .

- GST Activity Assay: Monitor conjugation of glutathione to 1-chloro-2,4-dinitrobenzene (340 nm absorbance) .

- IC Determination: Use serial dilutions of the compound (0.1–100 µM) and non-linear regression analysis .

Q. How can molecular docking studies elucidate the interaction between this compound and cholinesterase enzymes?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Maestro for docking simulations.

- Protein Preparation: Retrieve AChE/BChE crystal structures (PDB: 4EY7, 1P0I). Remove water molecules and add polar hydrogens.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel.

- Validation: Compare binding poses with known inhibitors (e.g., donepezil) and validate via MD simulations .

Q. What strategies resolve discrepancies in stability data under varying pH or temperature?

Methodological Answer:

Q. How can researchers address contradictions between purity assessments via HPLC and mass spectrometry?

Methodological Answer:

- HPLC Method Optimization: Adjust mobile phase (e.g., acetonitrile:ammonium formate) to resolve co-eluting impurities .

- MS Ionization Efficiency: Use electrospray ionization (ESI) in positive/negative modes to detect low-abundance impurities undetected by HPLC .

Q. What metabolic pathways are predicted for this compound based on its structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.